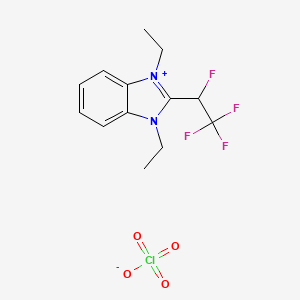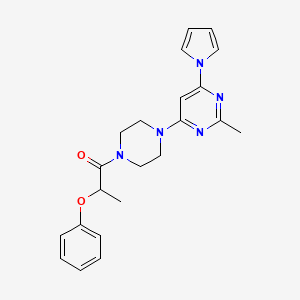
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the benzoimidazolium family, which is characterized by the presence of a benzoimidazole ring. The addition of the tetrafluoroethyl group and the perchlorate anion further enhances its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate typically involves multiple steps:
Formation of the benzoimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the diethyl groups: Alkylation of the benzoimidazole core with ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Addition of the tetrafluoroethyl group: This step involves the reaction of the diethylated benzoimidazole with a tetrafluoroethylating agent, such as tetrafluoroethyl iodide, under controlled temperature and pressure conditions.
Formation of the perchlorate salt: The final step involves the reaction of the tetrafluoroethylated benzoimidazole with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzoimidazole derivatives.
Substitution: Formation of substituted benzoimidazole derivatives with various functional groups.
科学的研究の応用
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The perchlorate anion also plays a role in stabilizing the compound and facilitating its transport across cell membranes.
類似化合物との比較
Similar Compounds
- 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazole
- 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazolium chloride
- 1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazolium bromide
Uniqueness
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-1,3-benzodiazol-3-ium perchlorate is unique due to the presence of the perchlorate anion, which enhances its stability and reactivity. The tetrafluoroethyl group also imparts unique chemical properties, making it more effective in various applications compared to its analogs.
特性
IUPAC Name |
1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)benzimidazol-3-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N2.ClHO4/c1-3-18-9-7-5-6-8-10(9)19(4-2)12(18)11(14)13(15,16)17;2-1(3,4)5/h5-8,11H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMCNALNVNQHH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2[N+](=C1C(C(F)(F)F)F)CC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2827078.png)


![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)


